4-Bromo-2-phenoxypyridine
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Overview
Description
4-Bromo-2-phenoxypyridine is an organic compound that belongs to the class of phenoxypyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in the development of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-Bromo-2-phenoxypyridine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a bromopyridine with a phenoxyboronic acid . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-phenoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy group can be oxidized to form quinone derivatives.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the pyridine ring.
Major Products Formed
Substitution Reactions: Products include 4-amino-2-phenoxypyridine and 4-thio-2-phenoxypyridine.
Oxidation Reactions: Products include quinone derivatives.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
4-Bromo-2-phenoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-phenoxypyridine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites. This binding prevents the phosphorylation of target proteins, thereby disrupting signaling pathways involved in cell proliferation and survival . The compound’s phenoxy group enhances its binding affinity to these targets, making it a potent inhibitor.
Comparison with Similar Compounds
4-Bromo-2-phenoxypyridine can be compared with other similar compounds such as:
4-Phenoxyquinazoline: Similar in structure but contains a quinazoline ring instead of a pyridine ring.
2-Phenoxyquinoxaline: Contains a quinoxaline ring and exhibits different biological activities.
2-Phenoxypyridine: Lacks the bromine atom, which affects its reactivity and applications.
The presence of the bromine atom in this compound makes it more reactive and versatile in various chemical reactions compared to its analogs .
Properties
Molecular Formula |
C11H8BrNO |
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Molecular Weight |
250.09 g/mol |
IUPAC Name |
4-bromo-2-phenoxypyridine |
InChI |
InChI=1S/C11H8BrNO/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H |
InChI Key |
FRKVIISCCFRFDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CC(=C2)Br |
Origin of Product |
United States |
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